molecular formula C11H17NO5 B1498711 (S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate CAS No. 273925-06-7

(S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate

Cat. No.: B1498711
CAS No.: 273925-06-7
M. Wt: 243.26 g/mol
InChI Key: FBSAJSSJPAVUSO-QMMMGPOBSA-N
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Description

(S)-Ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate ( 273925-06-7) is a chiral pyrrolidine-based building block with significant utility in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H17NO5 and a molecular weight of 243.26 g/mol, serves as a versatile synthon for the development of pharmacologically active molecules . The (S)-enantiomer provides a stereochemically defined scaffold that is highly valuable for creating structurally diverse compound libraries. Pyrrolidine and 2-pyrrolidinone derivatives are established as essential pharmacodynamic groups in known therapeutics and are frequently investigated as key structural motifs in the synthesis of novel enzyme inhibitors . For instance, such pyrrolidine-based structures have been explored as potential inhibitors of autotaxin (ATX) and other therapeutically relevant targets, highlighting their importance in early-stage drug development campaigns . The structure features a pyrrolidine ring with a chiral center, functionalized with two ester groups, offering multiple sites for chemical modification and derivatization. Researchers utilize this compound as a precursor for synthesizing more complex, optically active molecules, leveraging its ability to introduce stereochemical complexity into target structures. This product is intended for research and development purposes exclusively and is not classified or approved for diagnostic, therapeutic, or human use. All information provided is for scientific reference. Researchers should handle this material with appropriate precautions, referring to the comprehensive safety data sheet prior to use.

Properties

IUPAC Name

ethyl (2S)-1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-16-10(14)8-6-5-7-12(8)9(13)11(15)17-4-2/h8H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSAJSSJPAVUSO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654221
Record name Ethyl 1-[ethoxy(oxo)acetyl]-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273925-06-7
Record name Ethyl 1-[ethoxy(oxo)acetyl]-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-Ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate, with the CAS number 273925-06-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17NO5
  • Molecular Weight : 243.26 g/mol
  • Purity : ≥ 98% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of enzymes associated with the Type III Secretion System (T3SS) in pathogenic bacteria. This system is crucial for the virulence of many Gram-negative pathogens, including Escherichia coli and Salmonella spp. . The inhibition of T3SS could lead to reduced pathogenicity and offers a potential therapeutic avenue for treating bacterial infections.

Biological Activity Data

Activity Effect Reference
T3SS InhibitionSignificant reduction in secretion of virulence factors
CytotoxicityNon-cytotoxic at effective concentrations
Antimicrobial PropertiesPotential against Gram-negative bacteria

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • In Vitro Studies on Bacterial Strains :
    • A study assessed the compound's efficacy against various strains of E. coli. Results indicated that at concentrations around 50 μM, it inhibited T3SS-mediated secretion by approximately 50%, showcasing its potential as an antimicrobial agent .
  • Pharmacokinetics and Toxicology :
    • Research into the pharmacokinetic profile revealed that the compound exhibits favorable absorption characteristics when administered orally. Toxicological assessments indicated low toxicity levels, reinforcing its safety for further development .
  • Therapeutic Applications :
    • In a recent patent application, this compound was proposed for use in treating infections caused by Hepatitis B virus, suggesting its versatility beyond antibacterial applications .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates in medicinal chemistry applications .

Alkaline Hydrolysis

  • Conditions : 1M NaOH in ethanol/H₂O (1:1), 0°C, 15 minutes .

  • Mechanism : Nucleophilic acyl substitution by hydroxide ions.

  • Product : (S)-2-(3-((3-Bromo-4,5-difluorophenyl)carbamoyl)pyrrolidin-1-yl)-2-oxoacetic acid .

  • Yield : Quantitative conversion (crude), purified via acid precipitation (pH 2) .

Acid-Catalyzed Hydrolysis

  • Conditions : 6M HCl in isopropanol, room temperature, 15 hours .

  • Application : Deprotection of Boc groups while retaining ester functionality .

Amide Bond Formation

The oxoacetyl and ester carbonyl groups serve as electrophilic sites for coupling with amines using activating agents.

HATU-Mediated Coupling

  • Conditions : HATU (1.2 eq), DIPEA (3 eq), CH₂Cl₂ or DMF, room temperature .

  • Example : Reaction with isopropylamine in EtOH at 60°C yields amides selectively .

  • Typical Yield : 70–85% after purification .

Key Reaction Table

Amine (IX)Coupling AgentSolventTemp (°C)ProductYield (%)Ref
IsopropylamineHATUEtOH60(S)-Ethyl 1-(2-(isopropylamino)-2-oxoacetyl)pyrrolidine-2-carboxylate78
4-Fluoro-3-methylanilineHATUCH₂Cl₂0→RT(S)-N-(4-Fluoro-3-methylphenyl)pyrrolidine-3-carboxamide92

Reductive Amination

The oxoacetyl group can participate in reductive amination to form secondary or tertiary amines.

Sodium Cyanoborohydride Reduction

  • Conditions : NaBH₃CN (2 eq), MeOH, pH 5–6 (AcOH), 24 hours .

  • Application : Synthesis of PROTACs via linker-amine conjugation .

  • Yield : 60–75% after column chromatography .

Cyclization Reactions

Intramolecular reactions form fused heterocycles, leveraging the pyrrolidine ring’s rigidity.

Thermal Cyclization

  • Conditions : Toluene, reflux (110°C), 12 hours .

  • Product : Indole-fused pyrrolizine derivatives .

  • Mechanism : Oxoacetyl-assisted C–N bond formation via enolate intermediates .

Ester to Carboxylic Acid

  • Conditions : LiOH·H₂O (2 eq), THF/H₂O (3:1), 0°C→RT, 2 hours .

  • Yield : >90% conversion to (S)-1-(2-Carboxyacetyl)pyrrolidine-2-carboxylic acid .

Ketone Reduction

  • Conditions : NaBH₄ (3 eq), EtOH, 0°C, 1 hour .

  • Product : (S)-Ethyl 1-(2-ethoxy-2-hydroxyethyl)pyrrolidine-2-carboxylate .

  • Yield : 65% (dr 3:1) .

Suzuki–Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1), 80°C, 8 hours .

  • Substrate : Boronic ester derivatives of the pyrrolidine core .

  • Yield : 50–70% for biaryl products .

Boc Protection

  • Conditions : Boc₂O (1.5 eq), DMAP (0.1 eq), CH₂Cl₂, RT, 12 hours .

  • Yield : 95% for (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate .

Boc Deprotection

  • Conditions : HCl (6M in iPrOH), RT, 15 hours .

  • Yield : Quantitative .

Stereochemical Considerations

The (S)-configuration at the pyrrolidine ring directs regioselectivity in reactions:

  • Amide Coupling : Preferential formation of cis-products due to steric hindrance .

  • Reduction : Diastereomeric ratios (dr) up to 4:1 observed in ketone reductions .

Key Steps

  • Boc Protection : Ensures amine group stability during subsequent reactions .

  • Oxoacetylation : Ethyl chlorooxoacetate in CH₂Cl₂ with DIPEA .

  • Final Coupling : HATU-mediated amidation to install target pharmacophores .

Process Table

StepReagent/ConditionsPurposeYield (%)Purity (%)
1Boc₂O, DMAP, CH₂Cl₂Amine protection9598
2Ethyl chlorooxoacetate, DIPEAOxoacetylation8595
3HATU, Amine IX, CH₂Cl₂Amide formation7897

This compound’s versatility in medicinal chemistry is underscored by its participation in hydrolysis, amidation, and cyclization reactions, enabling the synthesis of complex bioactive molecules. Future research may explore its utility in asymmetric catalysis or targeted drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Compound 6e ()
  • Structure: Features a phenethylamino group and a 2,4-dichlorophenoxyacetyl substituent.
  • Molecular Complexity : Higher due to aromatic and chlorinated groups.
  • Synthesis : Yield of 72% (mixture of diastereomers).
  • Lack of reported melting point or solubility data limits direct comparisons .
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-5-(1-methyl-1H-imidazole-2-carbonyl)-1-(2-oxooxazolidin-3-yl)pyrrolidine-2-carboxylate (17) ()
  • Structure: Contains trifluoromethylphenyl, imidazole, and oxazolidinone groups.
  • Physicochemical Data :
    • Melting Point : 175.1–177.6°C
    • HRMS : [M+H⁺] calculated 481.1693, found 481.1693.
  • Key Differences: Enhanced lipophilicity (trifluoromethyl groups) and hydrogen-bonding capacity (oxazolidinone) compared to the target compound. Likely higher metabolic stability due to fluorine substituents .

Stereochemical and Functional Group Modifications

(S)- and (R)-2-(2-Methoxy-2-oxoethyl)-4-[3-methoxycarbonyl-(2,2-dimethylcyclobutyl)]pyrrolidine-1-carboxylate ()
  • Structure : Cyclobutyl and methoxycarbonyl substituents.
  • Synthesis : Two-step process from chiral precursors.
  • Stereochemical inversion (R vs. S) alters chiral recognition in asymmetric synthesis .
Methyl (2R,5R)-5-(Dimethylcarbamoyl)-1-[(S)-1-phenylethyl]pyrrolidine-2-carboxylate (10b) ()
  • Structure : Phenylethyl and dimethylcarbamoyl groups.
  • Physicochemical Data :
    • Melting Point : 111.3°C
    • Optical Rotation : [α]₅₈₉ = +42.6° (CHCl₃).
  • Higher optical activity suggests distinct stereoelectronic properties .

Complex Derivatives with Extended Functionalization

(S)-2-Oxo-2-(6-(trifluoromethylsulfonyloxy)naphthalen-2-yl)ethyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylate (16.5) ()
  • Structure: Naphthalenyl trifluoromethanesulfonate and methoxycarbonylamino substituents.
  • Synthesis : High yield (98%) via coupling reactions.
  • Key Differences : Extended π-system (naphthalene) and sulfonate group enhance solubility in polar aprotic solvents. Reported as an orange oil, contrasting with the target compound’s solid state .
(S)-Benzyl 1-((S)-2-(Methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylate (11.5) ()
  • Structure: Benzyl ester and methoxycarbonylamino-valine derivative.
  • Synthesis : 81% yield using T3P® reagent.
  • Key Differences : Benzyl group improves stability during synthetic steps but requires deprotection for further functionalization .

Preparation Methods

General Synthetic Approach

The compound is characterized by the presence of an ethyl ester group and an ethoxy-oxoacetyl substituent on the pyrrolidine ring. The preparation typically involves multi-step synthetic routes starting from pyrrolidine-2-carboxylic acid derivatives, employing acylation, esterification, and cyclization reactions under conditions that preserve stereochemistry.

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • Pyrrolidine-2-carboxylic acid derivatives with protected amine or carboxyl groups.
  • Alkyl formates or formic mixed anhydrides as acylating agents.
  • Bases such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, sodium or potassium alkoxides.
  • Acids like trifluoroacetic acid or acetic acid to improve reaction yield.

Stepwise Synthesis

Step 1: Formation of Pyrrolidine Intermediate

A compound of formula g is prepared by reacting a pyrrolidine derivative (formula h) with an acylating agent such as an acid anhydride ((R3CO)2) or an alkyl halide (R3X, where X = Br or Cl) in the presence of a base (e.g., 4-(dimethylamino)pyridine, triethylamine, pyridine, or DBU). The solvent can be an alcohol (R3OH), DMF, THF, or acetonitrile.

  • Reaction conditions favor nucleophilic substitution or acylation on the nitrogen or carbon atoms of the pyrrolidine ring.
  • The choice of R1, R3, and protecting groups (P1) influences the regio- and stereoselectivity.
Step 2: Cyclization via Formic Mixed Anhydride or Alkyl Formate

The intermediate compound g undergoes cyclization with formic mixed anhydrides (formic anhydride, acetic formic anhydride, formic pivalic anhydride, formic benzoic anhydride) or alkyl formates (methyl, ethyl, propyl, isopropyl formate) in the presence of a strong base capable of abstracting an α-hydrogen (e.g., lithium bis(trimethylsilyl)amide, sodium methoxide, potassium ethoxide).

  • This step forms the desired pyrrolidine-2-carboxylate framework with the ethoxy-oxoacetyl substituent.
  • Acid additives like trifluoroacetic acid or acetic acid can enhance yield by stabilizing intermediates or facilitating proton transfers.
Step 3: Hydrolysis and Purification

The cyclized product (compound E) can be hydrolyzed under alkaline conditions using lithium hydroxide, sodium hydroxide, or potassium hydroxide to adjust ester groups or remove protecting groups as needed.

Step 4: Catalytic Hydrogenation (Optional)

To obtain specific stereochemical configurations or reduce functional groups, catalytic hydrogenation may be applied using chiral catalysts (e.g., compounds of formula M1 or M2) and reducing agents such as sodium borohydride, diisobutyl aluminium hydride, or triethyl silane.

  • This step is crucial for maintaining or enhancing enantiomeric purity.

Reaction Yields

  • The yield in the initial acylation step is approximately 46%.
  • The subsequent cyclization step typically yields about 56%.
  • Overall yields can be improved by optimizing base strength, solvent choice, and acid additives.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Acylation (Step 1) Pyrrolidine derivative + (R3CO)2 or R3X + base + solvent ~46 Base: DMAP, TEA, pyridine, DBU; Solvent: THF, DMF
Cyclization (Step 2) Compound g + formic mixed anhydride or alkyl formate + base ~56 Base: LiHMDS, NaOMe, KOEt; Acid additive improves yield
Hydrolysis (Step 3) Alkali base (LiOH, NaOH, KOH) Variable Adjusts ester/protecting groups
Hydrogenation (Step 4) Chiral catalyst + reducing agent Variable Enhances stereoselectivity

Research Findings and Optimization Notes

  • The use of strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide is essential for effective α-hydrogen abstraction during cyclization.
  • Acid additives like trifluoroacetic acid can improve reaction yields by facilitating proton transfers and stabilizing intermediates.
  • Solvent choice impacts reaction rate and yield; polar aprotic solvents such as DMF or THF are preferred.
  • Protecting groups on the pyrrolidine nitrogen and carboxyl moieties must be carefully selected to prevent side reactions and maintain stereochemical integrity.
  • Catalytic hydrogenation with chiral catalysts ensures retention of the (S)-configuration, critical for biological activity.
  • The process is scalable and adaptable for producing derivatives with varied alkyl substituents (R1, R3) and protecting groups (P1) for further pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate with high stereochemical purity?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving esterification and coupling reactions. For example, analogous pyrrolidine derivatives are synthesized using esterification of pyrrolidine-2-carboxylic acid with ethanol under acidic catalysis, followed by coupling with electrophilic agents like 2-ethoxy-2-oxoacetyl chloride. Critical parameters include temperature control (<25°C) to minimize racemization and the use of triethylamine as a base to neutralize HCl byproducts . Acidic conditions should be avoided during workup to preserve stereochemical integrity.

Q. What analytical techniques are recommended for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the ester and carbonyl groups, while NOESY experiments help verify the (S)-configuration of the pyrrolidine ring.
  • Chiral HPLC : To assess enantiomeric excess, especially after reactions prone to racemization (e.g., alkaline hydrolysis) .
  • X-ray Crystallography : For definitive stereochemical assignment, use SHELXL for refinement and Mercury CSD for crystal packing analysis .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Methodological Answer : The ester groups are hydrolytically labile. In acidic aqueous solutions, hydrolysis occurs rapidly, while alkaline conditions accelerate decomposition at elevated temperatures. For long-term storage, keep the compound anhydrous at 0–5°C under inert gas. Stability tests via TLC or LC-MS are recommended after prolonged storage .

Advanced Research Questions

Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved in the synthesis of this compound?

  • Methodological Answer : Contradictions often arise from subtle variations in reaction conditions. For example, alkaline hydrolysis of related esters may produce variable enantiomer ratios due to temperature-dependent racemization. To resolve this:

  • Design Controlled Experiments : Compare yields and ee (enantiomeric excess) under strict temperature/pH control.
  • Mechanistic Studies : Use DFT calculations (e.g., Gaussian) to model transition states and identify racemization pathways.
  • Cross-Validate Analytical Data : Combine chiral HPLC with X-ray structures to confirm configurations .

Q. What strategies ensure stereochemical fidelity during functionalization of the pyrrolidine ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the pyrrolidine nitrogen with Fmoc or Boc groups during alkylation/acylation to prevent unwanted side reactions.
  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective additions to the α-carbon.
  • In Situ Monitoring : Employ real-time IR or Raman spectroscopy to detect intermediates that may compromise stereochemistry .

Q. How can computational tools enhance the design of derivatives for biological activity studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., HCV NS3/4A protease).
  • MD Simulations : GROMACS or AMBER can model conformational flexibility of the pyrrolidine ring in solution.
  • QSAR Models : Corinate substituent effects (e.g., ethoxy vs. methoxy groups) with biological activity data to prioritize synthetic targets .

Q. What crystallographic methods are suitable for resolving ambiguities in the compound’s solid-state structure?

  • Methodological Answer :

  • High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ ≈ 0.7 Å) to resolve disordered ethoxy groups.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for crystals with non-merohedral twinning.
  • Hirshfeld Surface Analysis : Via CrystalExplorer, quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate
Reactant of Route 2
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(S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate

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